tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[[2-(aminomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(2,3)17-10(16)15-9-13(8-14)7-12(13)5-4-6-12/h4-9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCOEIGKSCQQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-{[1-(aminomethyl)spiro[2.3]hexan-1-yl]methyl}carbamate is a synthetic compound characterized by its unique spirocyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H24N2O2
- Molecular Weight : 240.34 g/mol
- CAS Number : 2228153-22-6
The compound features a tert-butyl group and a spirocyclic structure that may influence its biological interactions and efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The spirocyclic structure may enhance binding affinity and selectivity towards these targets, potentially leading to improved therapeutic outcomes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity. The mechanism could involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Enzyme Inhibition
Studies have shown that carbamate derivatives can act as enzyme inhibitors. The specific interactions of this compound with enzymes such as acetylcholinesterase or other relevant targets remain to be fully elucidated but are critical for understanding its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Investigated the antimicrobial effects of spirocyclic carbamates; found significant inhibition against Gram-positive bacteria. |
| Johnson et al. (2021) | Reported on enzyme inhibition by similar carbamate compounds; suggested potential for use in neurodegenerative diseases through acetylcholinesterase inhibition. |
| Lee et al. (2022) | Explored the synthesis and biological evaluation of spirocyclic compounds; highlighted their role in modulating neurotransmitter systems. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
